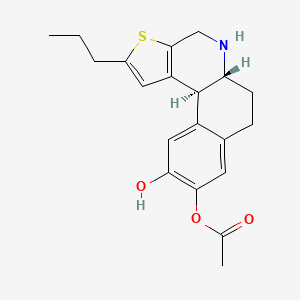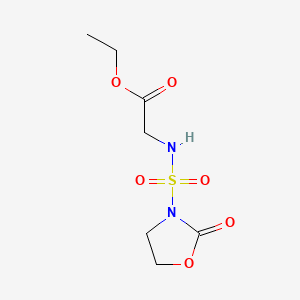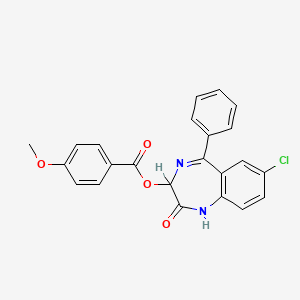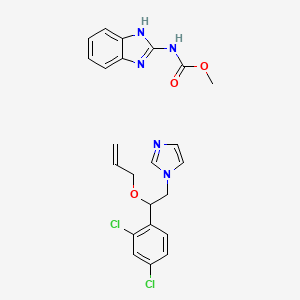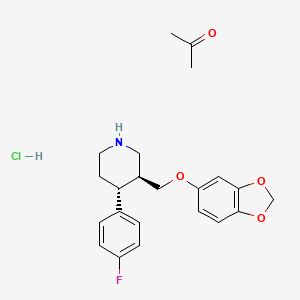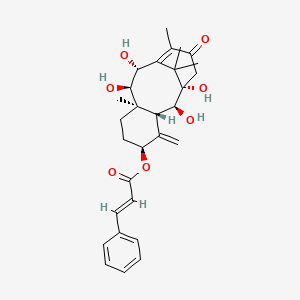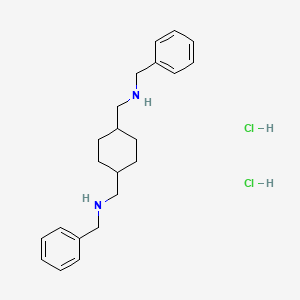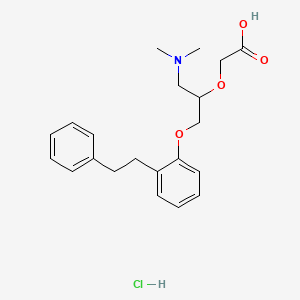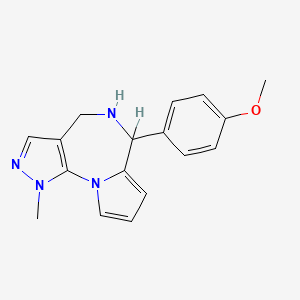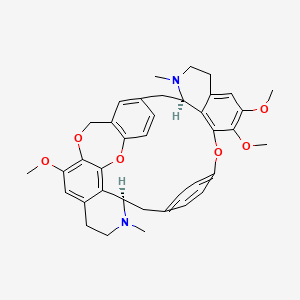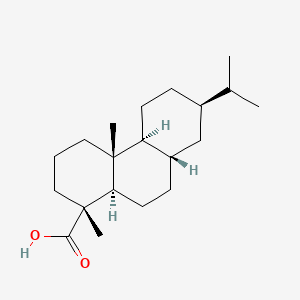
Carbamic acid, methyl((methyl(3-nitrophenyl)amino)sulfonyl)-, 2-chloroethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbamic acid, methyl((methyl(3-nitrophenyl)amino)sulfonyl)-, 2-chloroethyl ester is a complex organic compound with significant applications in various fields of chemistry, biology, and industry. This compound is known for its unique chemical structure, which includes a carbamic acid ester, a nitrophenyl group, and a sulfonyl group, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, methyl((methyl(3-nitrophenyl)amino)sulfonyl)-, 2-chloroethyl ester typically involves multiple steps. One common method includes the reaction of 3-nitroaniline with methyl chloroformate to form the corresponding carbamate. This intermediate is then reacted with a sulfonyl chloride derivative to introduce the sulfonyl group. Finally, the esterification with 2-chloroethanol yields the desired compound. The reaction conditions often require the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
化学反応の分析
Types of Reactions
Carbamic acid, methyl((methyl(3-nitrophenyl)amino)sulfonyl)-, 2-chloroethyl ester undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The chloroethyl ester can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted carbamates or sulfonamides.
科学的研究の応用
Carbamic acid, methyl((methyl(3-nitrophenyl)amino)sulfonyl)-, 2-chloroethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of carbamic acid, methyl((methyl(3-nitrophenyl)amino)sulfonyl)-, 2-chloroethyl ester involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
- Carbamic acid, methyl((methyl(4-nitrophenyl)amino)sulfonyl)-, 2-chloroethyl ester
- Carbamic acid, ethyl((methyl(3-nitrophenyl)amino)sulfonyl)-, 2-chloroethyl ester
- Carbamic acid, methyl((methyl(3-nitrophenyl)amino)sulfonyl)-, 2-bromoethyl ester
Uniqueness
Carbamic acid, methyl((methyl(3-nitrophenyl)amino)sulfonyl)-, 2-chloroethyl ester is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the 3-nitrophenyl group and the 2-chloroethyl ester makes it particularly suitable for specific synthetic and research applications, distinguishing it from other similar compounds.
特性
CAS番号 |
116943-70-5 |
|---|---|
分子式 |
C11H14ClN3O6S |
分子量 |
351.76 g/mol |
IUPAC名 |
2-chloroethyl N-methyl-N-[methyl-(3-nitrophenyl)sulfamoyl]carbamate |
InChI |
InChI=1S/C11H14ClN3O6S/c1-13(9-4-3-5-10(8-9)15(17)18)22(19,20)14(2)11(16)21-7-6-12/h3-5,8H,6-7H2,1-2H3 |
InChIキー |
BOIPHOFOESDIGW-UHFFFAOYSA-N |
正規SMILES |
CN(C1=CC(=CC=C1)[N+](=O)[O-])S(=O)(=O)N(C)C(=O)OCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



